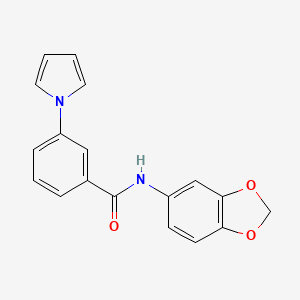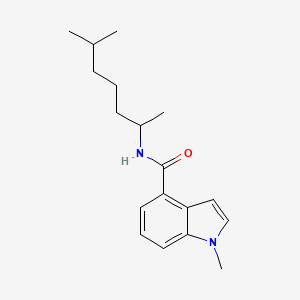![molecular formula C13H8Cl2N2OS B12189960 3-(2,4-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12189960.png)
3-(2,4-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of thienopyrimidinones, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the condensation of 3-aminothiophene-2-carboxylate with formamidine acetate, followed by chlorination and nucleophilic substitution . The reaction conditions often include heating and the use of solvents like xylene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from commercially available precursors, with optimization for yield and purity through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, xylene, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Scientific Research Applications
3-(2,4-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit VEGFR-2, leading to the suppression of cancer cell proliferation . The compound induces cell cycle arrest and promotes apoptosis by modulating the expression of proteins like BAX and Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,2-d]pyrimidine-4-carboxylic acids: Known for their antimicrobial properties.
Thieno[2,3-d]pyrimidin-4-yl hydrazones: Investigated as cyclin-dependent kinase 4 (CDK4) inhibitors.
Uniqueness
3-(2,4-dichlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one stands out due to its specific substitution pattern, which imparts unique biological activities, particularly its potent anticancer properties .
Properties
Molecular Formula |
C13H8Cl2N2OS |
|---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H8Cl2N2OS/c14-9-2-1-8(10(15)5-9)6-17-7-16-11-3-4-19-12(11)13(17)18/h1-5,7H,6H2 |
InChI Key |
MLMVUHSZVPEYBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=NC3=C(C2=O)SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-fluorophenyl)-4-methyl-N~5~-[3-(2-oxo-1-pyrrolidinyl)propyl]-1,3-thiazole-5-carboxamide](/img/structure/B12189890.png)
![1,3-benzothiazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12189896.png)
![1-Bromo-2-methyl-4-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12189897.png)
![N-[3-(1H-benzimidazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B12189899.png)


![N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12189923.png)
![1-[(1-ethylpyrrolidin-2-yl)methyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12189929.png)

![2-Ethyl-4-methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}imidazole](/img/structure/B12189938.png)
![N-(furan-2-ylmethyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B12189952.png)
![2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B12189962.png)
![4-methoxy-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12189965.png)
